3-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one
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Description
3-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one is a useful research compound. Its molecular formula is C16H19N3O2S and its molecular weight is 317.41. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
Synthesis of Functionalized Quinazolinones
Research has explored the synthesis of functionalized quinazolinones through various chemical reactions, including intramolecular electrophilic cyclization. These studies provide insights into the chemical properties and reaction mechanisms of quinazolinone derivatives, which are crucial for their application in pharmaceutical and material sciences (Kut et al., 2020).
Crystal Structure and Hirshfeld Surface Analysis
The crystal structures of quinazolinone derivatives have been solved using X-ray diffraction, revealing detailed information about their molecular geometry and intramolecular interactions. Such analyses are essential for understanding the compound's chemical behavior and for designing new derivatives with specific properties (Kumar et al., 2018).
Antimicrobial and Antiviral Activities
Evaluation Against Bacterial and Fungal Strains
Quinazolinone derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. Such studies aim to identify new potent antimicrobial agents that can be further developed into drugs to combat resistant microbial strains (Alagarsamy et al., 2016).
Antiviral Activities Against Respiratory Viruses
Novel quinazolinone derivatives have been designed, synthesized, and evaluated for their antiviral activities against various respiratory and biodefense viruses. These studies contribute to the search for effective antiviral agents, especially in the context of emerging and re-emerging viral diseases (Selvam et al., 2007).
Anti-inflammatory and Antitumor Activities
Anti-inflammatory Properties
Research into quinazolinone derivatives has also extended into evaluating their potential anti-inflammatory activities. Such studies are vital for discovering new therapeutic agents that can be used in treating inflammation-related diseases (Kumar & Rajput, 2009).
Antitumor Activities
The synthesis and evaluation of quinazolinone derivatives for their antitumor activities have shown promising results, suggesting that these compounds may serve as leads for the development of new cancer therapies. Studies focus on understanding the mechanisms through which these compounds exert their effects and identifying the most potent derivatives for further development (Zhou et al., 2021).
Properties
IUPAC Name |
3-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-11-5-4-8-18(9-11)14(20)10-19-15(21)12-6-2-3-7-13(12)17-16(19)22/h2-3,6-7,11H,4-5,8-10H2,1H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMUJZLDBZYWLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)CN2C(=O)C3=CC=CC=C3NC2=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.